![molecular formula C19H24N4OS B2574720 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034310-65-9](/img/structure/B2574720.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4OS and its molecular weight is 356.49. The purity is usually 95%.
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Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. Its molecular formula is C18H22N4O2S with a molecular weight of 358.46 g/mol. The structure includes a benzo[b]thiophene moiety and a dimethylaminoethyl side chain, contributing to its biological interactions.
Research indicates that compounds with pyrazole scaffolds exhibit various mechanisms of action, including:
- Anti-inflammatory Activity : Pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways .
- Antimicrobial Properties : Certain derivatives demonstrate activity against bacterial strains and may inhibit the growth of pathogens by disrupting cellular processes .
- Enzyme Inhibition : Some pyrazole derivatives act as inhibitors for enzymes like monoamine oxidase (MAO), which are involved in neurotransmitter metabolism .
Biological Activity Data
A summary of biological activity findings related to similar pyrazole compounds is provided in the following table:
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Anti-inflammatory Effects : A study demonstrated that specific pyrazole derivatives significantly reduced edema in rat models when compared to standard anti-inflammatory drugs like ibuprofen. This suggests potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : Research on pyrazole compounds indicated promising results against various bacterial strains, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .
- Neuropharmacological Applications : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that they could be developed into treatments for neurological disorders .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-18(13(2)23(5)21-12)19(24)20-10-16(22(3)4)15-11-25-17-9-7-6-8-14(15)17/h6-9,11,16H,10H2,1-5H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNHFQHEBKUTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.